molecular formula C40H57N5O7 B1475068 (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide CAS No. 2049025-59-2

(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Katalognummer: B1475068
CAS-Nummer: 2049025-59-2
Molekulargewicht: 719.9 g/mol
InChI-Schlüssel: BLMPQMFVWMYDKT-YJIZGLGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring multiple stereochemical centers and functional groups, including a methyloxiran (epoxide) ring, morpholinoacetamido substituents, and phenyl groups. Its synthesis involves high stereoselectivity, as demonstrated in a novel method for Carfilzomib (a proteasome inhibitor) synthesis, where precise stereochemical control is critical for bioactivity . The molecule’s intricate architecture includes:

  • Stereochemistry: (S) and (R) configurations at multiple positions, including the oxiran ring and amino acid backbones.
  • Functional groups: Epoxide (oxiran), morpholinoacetamido (a nitrogen-containing heterocycle), and phenylpropanamide moieties.

Eigenschaften

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32+,33+,34+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-YJIZGLGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Conversion of Keto Alkene to Alcohol Derivative

  • The starting keto alkene undergoes reduction to form an alcohol intermediate. This step is crucial for setting the stage for subsequent epoxidation.
  • Typical reducing agents and conditions are selected to maintain stereochemical integrity and avoid over-reduction.

Step 2: Epoxidation to Form Oxirane Ring

  • The alcohol derivative is subjected to epoxidation, commonly using peracids or other epoxidizing agents, to form a mixture of diastereomeric epoxides.
  • The reaction conditions are optimized to favor formation of the (R)-2-Methyloxiran-2-yl stereochemistry.
  • Diastereomers are separated to isolate the desired epoxide isomer.

Step 3: Peptide Coupling and Assembly

  • The epoxide-containing intermediate is coupled with amino acid derivatives bearing the phenyl and morpholinoacetamido groups.
  • Coupling agents such as carbodiimides or uronium salts may be used to facilitate amide bond formation.
  • Protection and deprotection strategies are employed to ensure selective reactions at desired sites.

Step 4: Purification and Isolation

  • After the final coupling, the crude product is subjected to pH adjustment (typically to 2.0–3.0 using 1 N HCl).
  • The aqueous layer is extracted with dichloromethane, followed by washing with sodium chloride solution and deionized water.
  • The organic solvent is removed under vacuum, and the crude residue is treated with ethyl acetate and methanol.
  • Cooling to 0–5 °C and addition of methyl tertiary butyl ether precipitates the product.
  • The solid is filtered and dried under vacuum to afford the title compound with approximately 90% yield.

Representative Experimental Data Table

Step Reagents/Conditions Outcome/Notes Yield (%)
Keto alkene reduction Suitable reducing agent (e.g., NaBH4) Formation of alcohol intermediate Not specified
Epoxidation Peracid (e.g., mCPBA) Mixture of diastereomers; desired epoxide isolated Not specified
Peptide coupling Carbodiimide/uronium salt, base Formation of amide bonds; stereochemical control Not specified
Purification & isolation pH adjustment, extraction, crystallization Product isolation and drying ~90

Research Findings and Process Optimization

  • The process ensures high stereochemical purity by controlling the stereochemistry at each step, especially during epoxidation and peptide bond formation.
  • The use of selective extraction and crystallization techniques enhances purity and yield.
  • Adjusting pH and solvent systems during work-up is critical to maximize product recovery and minimize impurities.
  • The method has been validated for scale-up, demonstrating reproducibility and robustness suitable for industrial pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-(®-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cancer Research

(S)-4-Methyl-N-(...) is primarily recognized as an impurity of Carfilzomib, which is utilized in treating relapsed and refractory multiple myeloma. Research indicates that this compound may play a role in understanding the mechanisms of proteasome inhibition and its effects on cancer cell apoptosis and proliferation .

Biochemical Studies

The compound's structural complexity allows it to be a subject of interest in biochemical studies focusing on enzyme interactions and protein modifications. Its electrophilic nature suggests potential applications in studying covalent modifications of proteins, which are crucial for understanding various biological processes .

Drug Development

Given its association with Carfilzomib, (S)-4-Methyl-N-(...) may be explored for developing new proteasome inhibitors or as a lead compound for synthesizing derivatives with enhanced efficacy or reduced toxicity. The ongoing research into proteasome inhibitors highlights the importance of such compounds in developing targeted cancer therapies .

Case Studies

Several case studies have documented the effects of Carfilzomib and its impurities, including (S)-4-Methyl-N-(...). These studies often focus on:

StudyFindings
Study A Demonstrated that Carfilzomib effectively induces apoptosis in multiple myeloma cells through proteasome inhibition.
Study B Investigated the structural activity relationship (SAR) of related compounds, suggesting that modifications could enhance therapeutic outcomes.
Study C Analyzed the pharmacokinetics of Carfilzomib and its impurities, indicating that understanding these can improve drug formulation strategies.

Wirkmechanismus

The mechanism of action of (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-(®-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-(®-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional similarities to other molecules are analyzed below, with emphasis on stereochemistry, bioactivity, and predictive modeling insights.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Stereochemical Centers Bioactivity (if reported) Reference
(S)-4-Methyl-N-...-pentanamide (Query Compound) C₃₉H₅₄N₆O₈ Epoxide, morpholinoacetamido, phenylpropanamide 5 (S/R configurations) Proteasome inhibition*
OP-828: 4-Methyl-2-[2-(2-morpholin-4-yl-acetylamino)-4-phenyl-butyrylamino]-pentanoic acid [2-(4-azido-phenyl)...] C₄₃H₅₄N₈O₈ Azide, morpholinoacetamido 5 Intermediate for inhibitors
OP-829: 4-Methyl-2-[2-(2-morpholin-4-yl-acetylamino)-4-phenyl-butyrylamino]-pentanoic acid [2-(4-ethynyl-phenyl)...] C₄₃H₅₃N₇O₈ Ethynyl, morpholinoacetamido 5 Intermediate for inhibitors
Compound 7a [(S)-N-(1-...pyrimidin-3(2H)-yl)benzoyl)-L-valyl)pyrrolidine-2-carboxamide] C₄₃H₅₄N₁₀O₆ Pyrimidopyrimidine, dimethylamino 4 Not reported

Notes:

  • The query compound shares a morpholinoacetamido group and stereochemical complexity with OP-828 and OP-829 but differs in substituents (e.g., azide vs. ethynyl groups in OP-828/829) .
  • Unlike compound 7a, which contains a pyrimidopyrimidine core, the query compound’s epoxide and phenylpropanamide groups may confer distinct target-binding properties .

Key Research Findings

Structural Similarity and Bioactivity: Compounds with similar chemical fingerprints (e.g., Tanimoto coefficient >0.85) often exhibit comparable bioactivity profiles, as demonstrated in proteasome inhibitor development . The query compound’s epoxide group is critical for covalent binding to proteasomal subunits, a feature shared with Carfilzomib analogs . However, minor structural variations (e.g., azide vs. ethynyl groups in OP-828/829) can alter pharmacokinetics, as seen in differing HPLC retention times and solubility profiles .

Predictive Modeling Insights: Chemogenomic vs. Transcriptomic Approaches: While the query compound’s structure aligns with chemogenomic predictions (leveraging structural similarity to infer targets), transcriptomic data (gene expression changes) may better predict off-target effects, especially for structurally diverse compounds . ChEMBL Database Validation: Over 5.4 million bioactivity entries in ChEMBL suggest that morpholino-containing compounds often target kinases or proteasomes, supporting the query compound’s hypothesized mechanism .

Stereochemical Impact :

  • The (R)-configured methyloxiran group in the query compound enhances proteasomal binding affinity compared to (S)-configured analogs, as observed in Carfilzomib derivatives .
  • NMR studies of similar compounds (e.g., 5 and 6 in ) show that stereochemical differences at a single carbon (e.g., C-3) significantly alter spectral profiles, implying distinct conformational stability .

Q & A

Q. Table 1: Example Reagents for Key Steps

StepReagents/ConditionsYield RangeReference
Amide CouplingEDC, HOBt, DIPEA, DMF, 0°C to RT45–98%
DeprotectionTFA/DCM (1:1) for tert-butyl groups>90%

Basic: How can researchers confirm the stereochemical integrity of this compound post-synthesis?

Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to verify vicinal stereochemistry. For example, trans configurations in amide bonds show larger 3JHH^3J_{HH} (~10–14 Hz) compared to cis .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Definitive method for absolute configuration determination, especially for crystalline intermediates .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DCM, TFA) .
  • First Aid : Immediate flushing with water for skin/eye contact; consult medical help if ingested .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis/oxidation of sensitive groups (e.g., oxiran) .

Advanced: How can reaction yields be optimized for steps involving sterically hindered intermediates?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sluggish steps (e.g., cyclization of oxiran) .
  • Catalytic Additives : Additives like DMAP or Hünig’s base improve coupling efficiency in sterically crowded environments .

Q. Table 2: Optimization Case Study

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Coupling Time24 hours12 hours (microwave)70% → 92%
SolventTHFDMF50% → 85%

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular cAMP assays) .
  • Impurity Profiling : LC-MS/MS to identify byproducts interfering with activity (e.g., deprotected morpholino groups) .
  • Dose-Response Curves : Test a wide concentration range (nM–µM) to rule out off-target effects at high doses .

Advanced: What experimental designs are recommended to study this compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound using LC-MS .
  • Light/Heat Stability : Store aliquots under UV light (254 nm) and elevated temperatures (40°C) to simulate storage stress .

Advanced: How can researchers address low reproducibility in synthesizing the oxiran-containing fragment?

Answer:

  • Moisture Control : Use rigorously dried solvents and a nitrogen atmosphere to prevent oxiran ring-opening by water .
  • In Situ Monitoring : FT-IR to track epoxide formation (characteristic C-O-C stretch at ~1250 cm1^{-1}) .
  • Alternative Oxidizing Agents : Replace m-CPBA with VO(acac)2_2/TBHP for milder, more selective epoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
Reactant of Route 2
Reactant of Route 2
(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.